4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methoxy group and a pyridazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,6-dichloropyridazine with 3-methoxybenzaldehyde under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzyl alcohol.
Substitution: 4-[(3,6-Diaminopyridazin-4-yl)oxy]-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde.
4-[(3,6-Dichloropyridazin-4-yl)oxy]benzaldehyde: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the pyridazinyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H8Cl2N2O3 |
---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
4-(3,6-dichloropyridazin-4-yl)oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-18-9-4-7(6-17)2-3-8(9)19-10-5-11(13)15-16-12(10)14/h2-6H,1H3 |
InChI-Schlüssel |
ISZODPGFMVQOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC(=NN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.